molecular formula C11H15NO2 B4517976 2-(4-methylphenoxy)butanamide

2-(4-methylphenoxy)butanamide

Cat. No.: B4517976
M. Wt: 193.24 g/mol
InChI Key: ZTGBWLMJZWNQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)butanamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a butanamide backbone substituted with a lipophilic 4-methylphenoxy group, a structure known to influence pharmacokinetic properties such as membrane permeability . While the specific data for the unsubstituted amide is limited, it serves as a key synthetic precursor to several biologically active N -substituted derivatives. Notably, compounds sharing this core structure, such as N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)butanamide, have demonstrated potent anti-inflammatory effects in scientific studies . These derivatives have been shown to significantly inhibit the mRNA expression of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in vitro . The mechanism of action is believed to involve the downregulation of critical inflammatory signaling pathways, such as STAT3 and NF-κB . Further supporting its therapeutic potential, related research on benzoxazole-containing butanamide analogues has confirmed potent cytokine suppression in both cellular models and in vivo, without observed hepatotoxicity, highlighting the promise of this chemical class for treating inflammatory diseases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGBWLMJZWNQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)butanamide typically involves the reaction of 4-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of 4-methylphenoxybutanoic acid.

    Reduction: Formation of 2-(4-methylphenoxy)butylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The biological and chemical properties of 2-(4-methylphenoxy)butanamide are influenced by its:

  • Amide position : The butanamide chain length balances flexibility and steric effects, differing from shorter (propanamide) or bulkier (pentanamide) analogs.

Key Analog Compounds and Their Attributes

The table below summarizes structurally similar compounds and their distinguishing features:

Compound Name Structural Differences vs. This compound Key Applications/Properties Reference
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide Aminomethylphenyl substitution instead of methylphenoxy Enhanced protein-binding affinity; explored for neurodegenerative therapies
4-Methoxybutyrylfentanyl Piperidinyl and fluorophenyl groups; opioid receptor targeting Analgesic activity; controlled substance
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide Thiophene ring instead of phenoxy; hydroxyethyl group Anti-inflammatory and corrosion inhibition
4-(4-Methoxyphenyl)butan-2-amine Methoxy substitution; amine instead of amide Insecticidal and agrochemical precursor
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide Dichlorophenoxy and fluorophenyl groups Biochemical probe for enzyme inhibition

Functional Group Analysis

  • Methyl vs. Methoxy Substitution : Methoxy groups (e.g., in 4-(4-Methoxyphenyl)butan-2-amine ) increase solubility via hydrogen bonding but reduce metabolic stability compared to methyl groups.
  • Chlorine/Halogen Substitution: Dichlorophenoxy derivatives (e.g., ) exhibit stronger electrophilic character, enhancing reactivity in cross-coupling reactions but raising toxicity concerns.
  • Amide vs. Amine Functionality: Amides (as in this compound) generally show higher stability and lower basicity than amines (e.g., 4-(4-Methoxyphenyl)butan-2-amine ), making them preferable for drug design.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-methylphenoxy)butanamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The synthesis typically involves coupling 4-methylphenol with a butanamide precursor. One approach uses 4-methylphenol and a brominated butanamide intermediate (e.g., methyl 2-bromobutanoate) in the presence of a base like potassium carbonate, heated in DMF at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%). Key variables affecting reproducibility include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology : Structural validation requires a combination of analytical techniques:

  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) reveals characteristic peaks: δ 7.2–6.8 (aromatic protons), δ 4.1 (phenoxy-OCH2_2), and δ 2.3 (CH3_3 from 4-methylphenoxy) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 236.1 (calculated for C11_{11}H15_{15}NO2_2) .
  • FTIR : Peaks at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Begin with in vitro screens:

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology : Discrepancies may arise from assay conditions or impurities. Address this by:

  • Orthogonal Assays : Validate hits using both fluorescence (e.g., FP) and luminescence (e.g., AlphaScreen) readouts .
  • Purity Analysis : Quantify impurities via HPLC-MS; impurities >0.5% can skew results .
  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to assess reproducibility of IC50_{50} values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology : Improve solubility and metabolic stability via:

  • Prodrug Design : Introduce ester or phosphate groups to the amide nitrogen .
  • Lipophilicity Adjustment : Modify the phenoxy substituent (e.g., replace methyl with trifluoromethyl) to lower logP (<3) .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated degradation) .

Q. How do structural modifications influence its activity against tubulin polymerization?

  • Methodology : Compare derivatives using:

  • SAR Analysis : Replace the 4-methylphenoxy group with halogenated (Cl, F) or methoxy variants; assess tubulin polymerization inhibition via turbidity assays .
  • Crystallography : Co-crystallize with β-tubulin to map binding interactions (e.g., hydrogen bonding with Thr179) .
  • Computational Modeling : Dock derivatives into the colchicine-binding site using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .

Q. What analytical methods are critical for studying its stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via UPLC-QTOF .
  • Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to assess isomerization or oxidation .
  • Thermal Analysis : DSC/TGA (10°C/min, N2_2 atmosphere) to determine melting point (expected ~120°C) and decomposition profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.